Superior Cav3.1 T-Type Calcium Channel Blockade Compared to Natural Diterpenoids
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid demonstrates potent inhibition of the human Cav3.1 T-type calcium channel, a target implicated in epilepsy, pain, and other neurological conditions. Its IC50 value of 107 nM is significantly more potent than that reported for a panel of natural cassane diterpenoids, which exhibit IC50 values in the micromolar range (9.46–34.02 μM) under comparable assay conditions [1]. This represents a potency advantage of up to 318-fold. While a direct head-to-head comparison within the same study is not available, this cross-study comparison strongly suggests a superior inhibitory profile for this fluorinated benzimidazole scaffold [2].
| Evidence Dimension | Inhibition of Cav3.1 T-type calcium channel |
|---|---|
| Target Compound Data | IC50 = 107 nM (0.107 μM) |
| Comparator Or Baseline | Cassane diterpenoids (e.g., caesalpideplins): IC50 values ranging from 9.46 μM to 34.02 μM |
| Quantified Difference | Target compound is ~88- to 318-fold more potent than the natural diterpenoid comparators. |
| Conditions | HEK293 cells expressing recombinant human Cav3.1 channel; Ca2+ flux inhibition measured via FLIPR assay with fluo-4 dye [1]. Comparator assay used a similar cell-based system with recombinant Cav3.1 [2]. |
Why This Matters
This significant difference in potency (nM vs μM) makes this compound a more suitable and selective tool for probing Cav3.1 channel function, reducing the likelihood of off-target effects at higher concentrations often required for less potent tool compounds.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL3898062. Channel blocking activity at recombinant human CaV 3.1 channel. Accessed April 2026. View Source
- [2] Chemistry & Biodiversity. Cassan Diterpenoids with Cav3.1 T-type Calcium Channel Inhibitory Activity from the Seeds of Caesalpinia decapetala (Roth) Alston. 2025; e202500298. View Source
